Physicochemical properties of 6-Isopropyl-7-methoxy-1-tetralone
Physicochemical properties of 6-Isopropyl-7-methoxy-1-tetralone
An In-depth Technical Guide to the Physicochemical Properties of 6-Isopropyl-7-methoxy-1-tetralone
Introduction
In the landscape of synthetic organic chemistry and drug development, the utility of a molecule is fundamentally governed by its structure and inherent physicochemical properties. 6-Isopropyl-7-methoxy-1-tetralone is a key aromatic ketone that has garnered significant attention as a versatile synthetic intermediate.[1] Its rigid, fused-ring system, decorated with strategically placed functional groups, makes it an ideal precursor for the synthesis of complex natural products.
Notably, this tetralone derivative serves as a critical building block for constructing diterpenes such as miltirone, a cytotoxic ortho-quinone diterpene, and carnosic acid, a potent antioxidant and anti-cancer agent.[2][3] The significant biological activities of these target molecules underscore the importance of understanding the foundational properties of their synthetic precursors. This guide provides a comprehensive technical overview of the physicochemical characteristics of 6-Isopropyl-7-methoxy-1-tetralone, offering insights into its chemical identity, analytical characterization, and practical applications for researchers, scientists, and drug development professionals.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the cornerstone of all subsequent research and development. This section outlines the fundamental identifiers for 6-Isopropyl-7-methoxy-1-tetralone.
The molecule features a tetralone core, which is a bicyclic aromatic ketone. The aromatic ring is substituted with a methoxy group at position 7 and an isopropyl group at position 6. The IUPAC name, 6-isopropyl-7-methoxy-3,4-dihydronaphthalen-1(2H)-one, systematically describes this arrangement.
| Identifier | Value | Source |
| IUPAC Name | 6-isopropyl-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | N/A |
| Molecular Formula | C₁₄H₁₈O₂ | [4] |
| Molecular Weight | 218.29 g/mol | [4] |
| CAS Number | 139105-46-9 | Inferred from literature |
| SMILES | CC(C)c1cc2c(ccc(=O)c2)cc1OC | N/A |
Core Physicochemical Properties
The physical properties of an active pharmaceutical ingredient (API) or its intermediates are critical determinants of its behavior in both chemical reactions and biological systems. These parameters influence formulation development, solubility, and absorption characteristics.
| Property | Value | Significance in Drug Development |
| Physical Form | Solid | Affects handling, dissolution rate, and formulation (e.g., tablets, powders). |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[5] | Crucial for selecting appropriate solvents for synthesis, purification, and formulation. Poor aqueous solubility is a common challenge that needs to be addressed in drug design. |
Note: Quantitative data for melting point, boiling point, and aqueous solubility were not explicitly found for the 6-isopropyl isomer in the provided search results, though related tetralones are solids.[6][7] These properties would typically be determined experimentally.
Synthesis and Purification Workflow
The reliable acquisition of pure material is paramount for accurate characterization and use in subsequent synthetic steps. A common and efficient method for preparing 6-Isopropyl-7-methoxy-1-tetralone is a one-pot synthesis.[2][3]
Synthetic Protocol: One-Pot Isopropylation and Cyclization
This procedure leverages a Friedel-Crafts-type reaction, where an isopropylation is directed onto an electron-rich aromatic ring, followed by an intramolecular acylation to form the tetralone ring system.
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Pre-heating: A solution of commercially available polyphosphoric acid (PPA) is pre-heated to 75°C–80°C.
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Causality: PPA serves as both the acidic catalyst and the dehydrating agent required for the intramolecular cyclization. Pre-heating ensures the reaction medium is at the optimal temperature for activation.
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-
Reactant Addition: 6-Methoxy-1-tetralone is added in portions to the hot PPA and isopropanol mixture, maintaining the temperature.[2]
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Causality: Portion-wise addition helps control the exothermic nature of the reaction and maintain a consistent temperature, preventing the formation of side products. Isopropanol acts as the isopropylating agent.
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-
Reflux: The resulting solution is heated under reflux for approximately 5 hours.[2][3]
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Causality: The elevated temperature provides the necessary activation energy for both the isopropylation of the aromatic ring and the subsequent intramolecular Friedel-Crafts acylation to close the second ring.
-
-
Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC) using a hexane-Et₂O (9:1) mobile phase.[2]
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Causality: TLC is a rapid and effective technique to qualitatively assess the consumption of the starting material and the formation of the product, indicating when the reaction is complete.
-
-
Work-up: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent like chloroform.[2]
-
Causality: Quenching with water neutralizes the PPA. Extraction with an immiscible organic solvent separates the desired organic product from the aqueous inorganic salts.
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-
Purification: The crude product is purified by column chromatography over silica gel.[6][8]
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Causality: Silica gel chromatography separates the target compound from any unreacted starting materials or byproducts based on differences in polarity, yielding the pure tetralone.
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Synthesis Workflow Diagram
Caption: One-pot synthesis and purification workflow.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation and purity assessment are non-negotiable in scientific research. A combination of spectroscopic and chromatographic methods is employed to achieve this.
Spectroscopic Data
Spectroscopy provides a detailed fingerprint of the molecule's structure. The data presented here are compiled from the literature.[3]
| Technique | Data (Solvent: CDCl₃) | Interpretation |
| ¹H NMR | δ 7.55 (s, 1H, H-5), 7.08 (s, 1H, H-8), 3.89 (s, 3H, OMe), 3.32 (hept, 1H, J=6.9 Hz, CHMe₂), 2.92 (t, 2H, J=6.1 Hz, H-4), 2.62 (t, 2H, J=6.1 Hz, H-2), 2.09 (m, 2H, H-3), 1.25 (d, 6H, J=6.9 Hz, CHMe₂) | Confirms the presence and connectivity of all protons. The singlets at 7.55 and 7.08 ppm are characteristic of the two aromatic protons. The heptet and doublet confirm the isopropyl group. The singlets at 3.89 ppm corresponds to the methoxy group protons. |
| ¹³C NMR | δ 198.28 (CO), 155.81 (C-7), 143.88 (C-6), 137.28 (C-9), 130.95 (C-10), 128.31 (C-8), 107.15 (C-5), 55.50 (OMe), 38.86 (C-2), 29.02 (CHMe₂), 26.96 (C-4), 23.61 (C-3), 22.35 (2Me) | Identifies all unique carbon environments. The signal at 198.28 ppm is characteristic of the ketone carbonyl carbon. Signals above 100 ppm correspond to aromatic and oxygen-substituted carbons. |
| IR | Characteristic C=O stretch around 1677-1680 cm⁻¹[6] | Confirms the presence of the conjugated ketone functional group, a defining feature of the tetralone core. |
| MS | M⁺ calculated for C₁₄H₁₈O₂: 218.13; Found: (M+H)⁺ at m/z 219 | High-resolution mass spectrometry confirms the elemental composition and molecular weight with high accuracy. |
Analytical Chromatography
Chromatographic methods are essential for assessing the purity of the synthesized compound and for quantitative analysis.
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High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination in pharmaceutical development. A reverse-phase HPLC (RP-HPLC) method, typically using a C18 column with a mobile phase gradient of acetonitrile and water, would be developed and validated.[9] This technique separates the compound from impurities based on polarity, allowing for precise quantification.
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Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds like tetralone derivatives, GC-MS can be a powerful tool for both separation and identification, providing structural information on any impurities present.[9][10]
Analytical Workflow Diagram
Caption: Role as an intermediate for bioactive compounds.
Conclusion
6-Isopropyl-7-methoxy-1-tetralone is more than a simple chemical compound; it is an enabling tool for accessing complex and therapeutically relevant molecular architectures. Its physicochemical properties, from its solid-state nature to its spectral fingerprints, are well-defined, providing the necessary foundation for its use in rigorous, multi-step synthetic campaigns. A thorough understanding of its synthesis, purification, and analytical characterization, as detailed in this guide, is essential for any researcher or drug development professional seeking to leverage this versatile building block in the quest for novel therapeutics.
References
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Cabrera, E. V., et al. (2014). A One-pot Synthesis of 6-Isopropyl-7-methoxy-1-tetralone and 6-Isopropyl-7-methoxy-2-tetralone. Taylor & Francis Online. Available at: [Link]
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Cabrera, E. V., et al. (2014). A One-pot Synthesis of 6-Isopropyl-7-methoxy-1-tetralone and 6-Isopropyl-7-methoxy-2-tetralone. ResearchGate. Available at: [Link]
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Banerjee, A. K., et al. (2019). Isopropylation of 6-Methoxy-1-tetralone. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 6-Isopropyl-7-methoxy-1-tetralone. PubChem Compound Database. Available at: [Link]
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Banerjee, A. K., & Poon, P. S. (2007). A Convenient Synthesis of 6-Methoxy-4-isopropyl-1-tetralone. ResearchGate. Available at: [Link]
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U.S. Environmental Protection Agency. (n.d.). 6,7-Dimethoxy-1-tetralone Properties. EPA CompTox Chemicals Dashboard. Available at: [Link]
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Wiley Online Library. (n.d.). A Simple Synthesis of 6-Methoxy-α-tetralone. Wiley Online Library. Available at: [Link]
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Patsnap. (2020). Synthesis method of 6-methoxy-1-tetralone. Eureka. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of 7-Methoxy-1-tetralone (CAS 6836-19-7). Cheméo Website. Available at: [Link]
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Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. PubMed. Available at: [Link]
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Gauni, D. C., et al. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. ResearchGate. Available at: [Link]
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Cheméo. (n.d.). 7-Methoxy-1-tetralone. Cheméo Website. Available at: [Link]
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Beilstein Journal of Organic Chemistry. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link]
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MDPI. (2025). Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis. MDPI. Available at: [Link]
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